N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-N,N-dimethylbenzene-1,4-diamine
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Overview
Description
N-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-N-[4-(DIMETHYLAMINO)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a methoxyphenyl group, and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-N-[4-(DIMETHYLAMINO)PHENYL]AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Dichlorobenzyl Intermediate: This involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.
Methoxyphenyl Intermediate: The methoxyphenyl group is introduced through a reaction involving 3-methoxyphenol and an appropriate reagent.
Condensation Reaction: The final step involves the condensation of the dichlorobenzyl and methoxyphenyl intermediates with 4-(dimethylamino)benzaldehyde under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-N-[4-(DIMETHYLAMINO)PHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-N-[4-(DIMETHYLAMINO)PHENYL]AMINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-N-[4-(DIMETHYLAMINO)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A related compound with similar structural features but different functional groups.
N,N-Dimethyltryptamine: Another compound with a dimethylamino group, but with distinct biological activity and applications.
Uniqueness
N-((Z)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-N-[4-(DIMETHYLAMINO)PHENYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H22Cl2N2O2 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
4-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H22Cl2N2O2/c1-27(2)20-11-9-19(10-12-20)26-14-16-5-4-6-22(28-3)23(16)29-15-17-7-8-18(24)13-21(17)25/h4-14H,15H2,1-3H3 |
InChI Key |
WJFSQIFQKBKHBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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